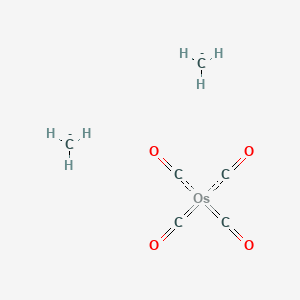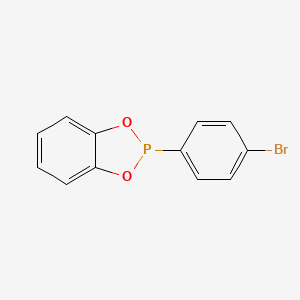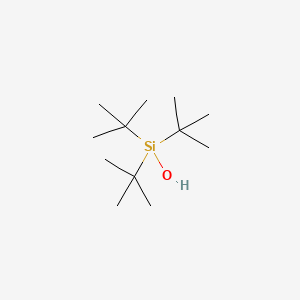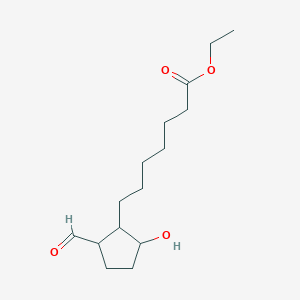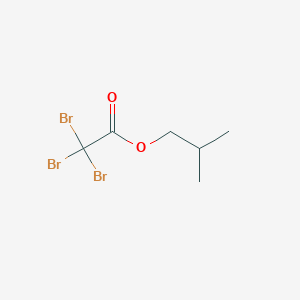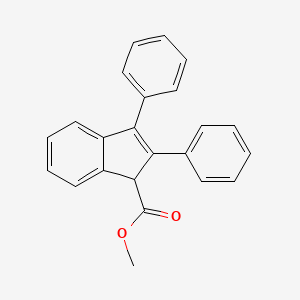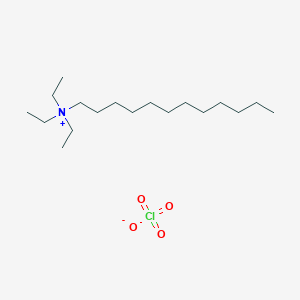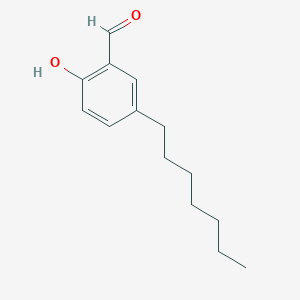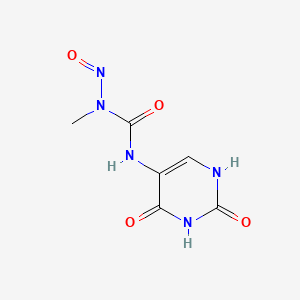
2,3-Dimethylpent-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpent-3-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the third carbon atom and two methyl groups attached to the second and third carbon atoms of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpent-3-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,3-dimethylbutanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,3-dimethyl-2-pentene followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpent-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dimethylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 2,3-dimethylpentanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: 2,3-Dimethylpentanoic acid
Reduction: 2,3-Dimethylpentanol
Substitution: Secondary alcohols
Scientific Research Applications
2,3-Dimethylpent-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpent-3-enal involves its interaction with various molecular targets and pathways As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions
Comparison with Similar Compounds
2,3-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the aldehyde group and double bond.
2,3-Dimethylbutanal: An aldehyde with a similar structure but a shorter carbon chain.
2,3-Dimethyl-2-pentene: An alkene with a similar carbon skeleton but lacking the aldehyde group.
Uniqueness: 2,3-Dimethylpent-3-enal is unique due to its combination of an aldehyde group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
58654-07-2 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,3-dimethylpent-3-enal |
InChI |
InChI=1S/C7H12O/c1-4-6(2)7(3)5-8/h4-5,7H,1-3H3 |
InChI Key |
AIIKMMMSOHIJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)

